1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one is a chemical compound that features a piperidine ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 4-methylpiperidine with appropriate reagents to introduce the amino and prop-2-en-1-one functionalities. One common method involves the use of an alkylation reaction followed by amination.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Shares the piperidine ring structure but differs in substitution patterns.
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Contains a similar prop-2-en-1-one moiety but has different aromatic substitutions.
Uniqueness: 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-amino-4-methylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-3-8(12)11-6-4-9(2,10)5-7-11/h3H,1,4-7,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSNSRDNLVFCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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